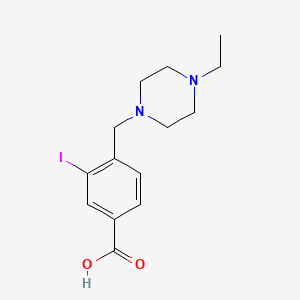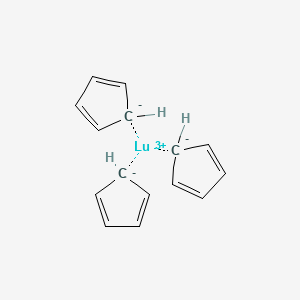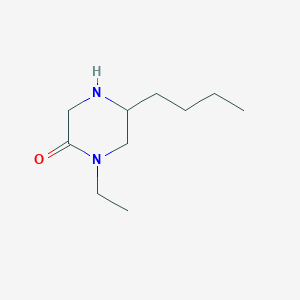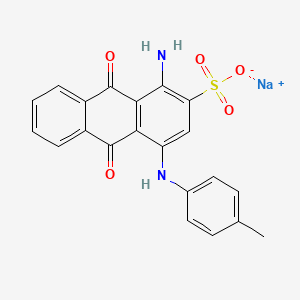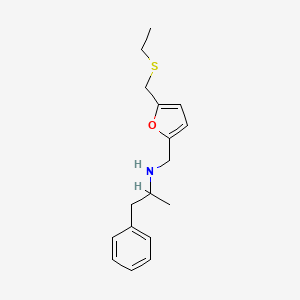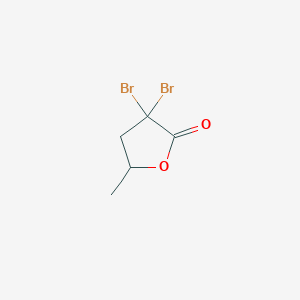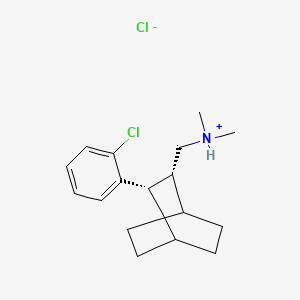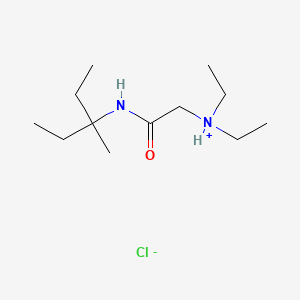
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride is a synthetic organic compound. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride typically involves the reaction of diethylamine with 1-ethyl-1-methylpropylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The diethylamino group allows it to form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
- 2-(Diethylamino)-N-(1-methylpropyl)acetamide
- 2-(Diethylamino)-N-(1-ethylpropyl)acetamide
- 2-(Diethylamino)-N-(1-methyl-1-propyl)acetamide
Uniqueness: 2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications.
Properties
| 108302-09-6 | |
Molecular Formula |
C12H27ClN2O |
Molecular Weight |
250.81 g/mol |
IUPAC Name |
diethyl-[2-(3-methylpentan-3-ylamino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C12H26N2O.ClH/c1-6-12(5,7-2)13-11(15)10-14(8-3)9-4;/h6-10H2,1-5H3,(H,13,15);1H |
InChI Key |
FTRJRUSYEBNLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)NC(=O)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)

